Zidapamide

Beschreibung

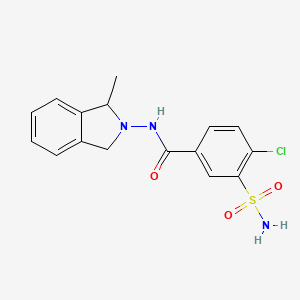

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-N-(1-methyl-1,3-dihydroisoindol-2-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-10-13-5-3-2-4-12(13)9-20(10)19-16(21)11-6-7-14(17)15(8-11)24(18,22)23/h2-8,10H,9H2,1H3,(H,19,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUKYXOYJMLRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CN1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048834 | |

| Record name | Zipadamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75820-08-5 | |

| Record name | 3-(Aminosulfonyl)-4-chloro-N-(1,3-dihydro-1-methyl-2H-isoindol-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75820-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zidapamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075820085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zipadamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zidapamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIDAPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KU1MIY58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Indapamide in Renal Tubules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide, a thiazide-like diuretic, exerts its primary antihypertensive effect through a dual mechanism involving both renal and vascular targets. In the renal tubules, its principal action is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT), leading to increased natriuresis and diuresis. This guide provides a comprehensive technical overview of the molecular mechanisms of indapamide's action within the kidney, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Renal Tubular Mechanism of Action

Indapamide's primary renal effect is localized to the distal convoluted tubule (DCT), a key segment of the nephron responsible for fine-tuning electrolyte and water reabsorption.[1][2]

Molecular Target: The Na+/Cl- Cotransporter (NCC)

The specific molecular target of indapamide in the DCT is the electroneutral sodium-chloride cotransporter, also known as NCC or SLC12A3.[3] This transporter is responsible for reabsorbing approximately 5-10% of the filtered sodium load from the tubular fluid back into the blood. By binding to and inhibiting NCC, indapamide effectively blocks this reabsorption process.[2][3] This leads to an increased concentration of sodium and chloride ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).

Impact on Electrolyte Excretion

The inhibition of NCC by indapamide leads to a cascade of effects on the urinary excretion of various electrolytes.

-

Sodium (Na+) and Chloride (Cl-) : As the primary action of indapamide is to block Na+ and Cl- reabsorption, their excretion in the urine is significantly increased.

-

Potassium (K+) : The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). This creates a more favorable electrochemical gradient for potassium secretion into the tubular fluid, which can lead to a decrease in serum potassium levels (hypokalemia). However, some studies suggest that indapamide has a less pronounced effect on potassium levels compared to traditional thiazide diuretics.

-

Calcium (Ca2+) : Indapamide has a hypocalciuric effect, meaning it decreases the excretion of calcium in the urine. The precise mechanism is thought to involve the enhancement of passive calcium reabsorption in the proximal tubule and a direct effect on calcium transport in the distal tubule. This effect can be beneficial in preventing the formation of calcium-containing kidney stones.

-

Magnesium (Mg2+) : The effect of indapamide on magnesium excretion is less clear, with some studies showing no significant change in 24-hour urinary magnesium output.

Data Presentation: Quantitative Effects of Indapamide

The following tables summarize the quantitative effects of indapamide on urinary electrolyte excretion, plasma hormone levels, and renal hemodynamics as reported in various clinical studies.

| Parameter | Dosage | Change | Study Population | Reference |

| Urinary Sodium Excretion | 2.5 mg/day (in combination with furosemide) | Increased from 83.7 ± 82.2 mEq/day to 140.7 ± 33.8 mEq/day after 1 week | Patients with massive edema | |

| Urinary Potassium Excretion | 2.5 mg/day | -18% (p < 0.001) decrease in serum potassium | Patients with benign to moderate essential hypertension | |

| Urinary Calcium Excretion | 2.5 mg/day | -53% on the 7th day of treatment | Patients with recurrent calcium nephrolithiasis and essential hypertension | |

| Urinary Magnesium/Calcium Ratio | 2.5 mg/day | +167% on the 7th day of treatment | Patients with recurrent calcium nephrolithiasis and essential hypertension |

| Parameter | Dosage | Change | Study Population | Reference |

| Plasma Renin Activity | 2.5 mg/day | +70% | Patients with benign to moderate essential hypertension | |

| Plasma Aldosterone | 2.5 mg/day | +81% (p < 0.01) | Patients with benign to moderate essential hypertension |

| Parameter | Dosage | Change | Study Population | Reference |

| Glomerular Filtration Rate (GFR) | 2.5 mg/day | -9% | Patients with essential hypertension | |

| Renal Plasma Flow (RPF) | 2.5 mg/day | -9% | Patients with essential hypertension | |

| Creatinine Clearance | Not specified | +28.5 ± 4.4% | Patients with impaired renal function and moderate hypertension |

Experimental Protocols

Free Water Clearance Studies

Objective: To determine the site of action of a diuretic within the renal tubule.

Methodology:

-

Subject Preparation: Healthy volunteers or patients are typically studied after an overnight fast. A constant state of hydration is maintained by oral water loading or intravenous infusion of a hypotonic solution.

-

Urine and Blood Sampling: Urine is collected at timed intervals (e.g., every 15-30 minutes) via a bladder catheter. Blood samples are drawn simultaneously.

-

Analysis: Urine and plasma osmolality are measured using an osmometer. Urine flow rate (V) is determined.

-

Calculations:

-

Osmolar clearance (Cosm) is calculated as: Cosm = (Uosm * V) / Posm, where Uosm is urine osmolality and Posm is plasma osmolality.

-

Free water clearance (CH2O) is calculated as: CH2O = V - Cosm.

-

-

Interpretation: Thiazide-like diuretics, including indapamide, act on the cortical diluting segment of the distal tubule, impairing the ability of the kidney to excrete solute-free water, thus leading to a decrease in free water clearance.

Renal Micropuncture Studies

Objective: To directly sample and analyze fluid from different segments of the nephron to localize and quantify the effects of a diuretic.

Methodology:

-

Animal Preparation: The experiment is typically performed on anesthetized animals (e.g., rats). The kidney is exposed and immobilized.

-

Tubule Identification: The surface of the kidney is illuminated, and specific tubular segments (e.g., proximal and distal tubules) are identified based on their anatomical location and appearance. Intravenous injection of a dye like Lissamine green can aid in visualization.

-

Fluid Collection: A sharpened micropipette is inserted into the lumen of the identified tubule to collect a fluid sample.

-

Analysis: The collected tubular fluid is analyzed for inulin concentration (to measure water reabsorption), and electrolyte concentrations (e.g., Na+, K+, Cl-).

-

Interpretation: By comparing the composition of the tubular fluid at different points along the nephron, before and after the administration of indapamide, researchers can pinpoint the site of action and quantify the inhibition of ion transport.

In Vitro Thiazide-Sensitive NCC-Mediated Ion Flux Assay

Objective: To directly measure the inhibitory effect of indapamide on the function of the NCC transporter in a controlled cellular environment.

Methodology:

-

Cell Culture: A stable cell line (e.g., HEK293) is engineered to co-express the human NCC protein and a Cl--sensitive fluorescent reporter (e.g., a membrane-targeted YFP).

-

Assay Initiation: The cells are incubated in a hypotonic, Cl--free, and K+-free buffer to activate the NCC transporters via the WNK-SPAK signaling pathway.

-

Measurement of Ion Flux: A Cl--containing solution is added to the cells, and the resulting influx of Cl- through the NCC quenches the fluorescence of the YFP reporter. The rate of fluorescence quenching is proportional to the NCC activity.

-

Inhibition Studies: The assay is performed in the presence and absence of varying concentrations of indapamide to determine its inhibitory effect on NCC-mediated Cl- influx.

-

Data Analysis: The data can be used to calculate the IC50 value of indapamide for NCC inhibition.

Signaling Pathways and Experimental Workflows

Renal Tubular Action of Indapamide

Experimental Workflow for Assessing Diuretic Effects

Conclusion

Indapamide's mechanism of action in the renal tubules is centered on the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. This targeted action leads to increased sodium and water excretion, contributing to its antihypertensive effect. The accompanying changes in the excretion of other electrolytes, such as potassium and calcium, are important considerations in its clinical application. A thorough understanding of these renal mechanisms, supported by quantitative data and detailed experimental methodologies, is crucial for researchers and drug development professionals working to refine and develop novel diuretic and antihypertensive therapies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Indapamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide, a thiazide-like diuretic, is a well-established therapeutic agent for the management of hypertension and edema.[1] Its unique chemical structure, featuring a polar sulfamoyl chlorobenzamide moiety and a lipid-soluble methylindoline group, has prompted extensive research into the synthesis of its derivatives to explore and enhance its therapeutic potential.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of various Indapamide derivatives, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. This document details synthetic methodologies, presents characterization data in a structured format, and illustrates key experimental workflows.

Introduction

Indapamide exerts its diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl- symporter in the distal convoluted tubules of the kidneys, leading to increased sodium and water excretion.[2] The exploration of its derivatives is driven by the quest for compounds with improved pharmacological profiles, such as enhanced potency, longer duration of action, reduced side effects, or novel therapeutic applications, including potential as carbonic anhydrase inhibitors or anticancer agents.[3][4] This guide will delve into the core aspects of synthesizing and characterizing these novel chemical entities.

General Synthetic Strategies

The synthesis of Indapamide and its derivatives typically revolves around the formation of an amide bond between a substituted 4-chloro-3-sulfamoylbenzoic acid moiety and a substituted indoline or other heterocyclic amine. Two primary synthetic routes are commonly employed, differing in the activation method of the carboxylic acid.

A general representation of the synthetic workflow is depicted below:

Route 1: Acyl Chloride Formation followed by Condensation

This classic approach involves the conversion of 4-chloro-3-sulfamoylbenzoic acid to its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-chloro-3-sulfamoylbenzoyl chloride is then reacted with the desired amine to form the final Indapamide derivative.

A detailed workflow for this route is presented below:

References

- 1. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indapamide-like benzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Indapamide Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide is a thiazide-like diuretic and antihypertensive agent that has been in clinical use for decades. Its unique pharmacological profile, characterized by both a diuretic and a direct vascular effect, stems from its distinct chemical structure. Unlike traditional thiazide diuretics, indapamide possesses a methylindoline moiety, which imparts high lipid solubility, and a polar sulfamoyl chlorobenzamide group, responsible for its diuretic action.[1][2] This dual mechanism of action, combining a mild diuretic effect with vasodilation, makes indapamide an effective and well-tolerated treatment for hypertension.[3][4]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of indapamide and its analogs. It summarizes the available data on how modifications to its chemical scaffold influence its diuretic and antihypertensive properties. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the design of novel diuretic and antihypertensive agents.

Core Structure of Indapamide

Indapamide's chemical structure, 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide, is the foundation of its pharmacological activity. The molecule can be divided into two key pharmacophores:

-

The Chlorosulfamoylbenzamide Moiety: This polar portion of the molecule is primarily responsible for the diuretic effect. It acts by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[5]

-

The Methylindoline Moiety: This lipophilic group is a key differentiator from thiazide diuretics. Its high lipid solubility allows for greater tissue penetration and is thought to contribute significantly to the direct vascular effects of the drug.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the indapamide structure have been undertaken to explore the key determinants of its diuretic and antihypertensive activities. The following sections summarize the findings from these studies.

Modifications of the N-Amino-Indoline Ring

The indoline portion of the molecule has been a primary target for modification to understand its role in the drug's activity.

Table 1: SAR of N-Amino-Indoline Ring Modifications

| Modification | Resulting Compound Type | Effect on Diuretic Activity | Effect on Antihypertensive Activity | Reference(s) |

| Replacement of indoline with 1,2,3,4-tetrahydroquinoline | N-(4-chloro-3-sulfamoylbenzamido)-1,2,3,4-tetrahydroquinolines | Comparable or higher than indapamide | None observed | |

| Replacement of indoline with 1,2,3,4-tetrahydroisoquinoline | N-(4-chloro-3-sulfamoylbenzamido)-1,2,3,4-tetrahydroisoquinolines | Comparable or higher than indapamide | None observed | |

| Replacement of indoline with methyl-phenyl-pyrrolidines | N-(4-chloro-3-sulfamoylbenzamido)-methyl-phenyl-pyrrolidines | Comparable or higher than indapamide | Comparable to indapamide (slower onset) | |

| Replacement of indoline with isoindoline | 2-(4-chloro-3-sulfamoylbenzamido)isoindolines | Maintained | Not explicitly stated |

These studies suggest that while the heterocyclic amine attached to the benzamide is crucial, some degree of structural variation is tolerated, and can even enhance diuretic activity. The lack of antihypertensive activity in the tetrahydroquinoline and tetrahydroisoquinoline analogs suggests a specific structural requirement for the vascular effects of indapamide that is met by the indoline and pyrrolidine rings.

Modifications of the Chlorosulfamoylbenzamide Moiety

The chlorosulfamoylbenzamide portion is essential for the diuretic activity of indapamide.

Table 2: SAR of Chlorosulfamoylbenzamide Moiety Modifications

| Modification | Resulting Compound Type | Effect on Diuretic Activity | Reference(s) |

| Variations in the sulfonamide group | 4-chloro-3-sulfonamide-benzolsulfonamide derivatives | Activity is sensitive to the nature of the sulfonamide group |

While detailed quantitative data is scarce in the public domain, it is well-established that the sulfonamide group is a critical pharmacophore for diuretic activity in this class of compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of indapamide analogs are often proprietary. However, based on the available literature, the following outlines the general methodologies employed.

General Synthesis of Indapamide Analogs

A common synthetic route to indapamide and its analogs involves the condensation of a substituted 4-chloro-3-sulfamoylbenzoic acid derivative with an appropriate N-amino heterocyclic compound.

Protocol Outline:

-

Acyl Chloride Formation: 4-chloro-3-sulfamoylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acyl chloride.

-

Condensation: The acyl chloride is then reacted with the desired N-amino heterocyclic compound (e.g., N-amino-2-methylindoline or its analog) in the presence of a base (e.g., triethylamine) to facilitate the condensation reaction.

-

Purification: The resulting crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final indapamide analog.

Characterization of the synthesized compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.

In Vivo Diuretic Activity Assay in Rats

The diuretic activity of indapamide analogs is commonly evaluated in rats using a modification of the Lipschitz test.

Protocol Outline:

-

Animal Preparation: Male Wistar rats are typically used. They are fasted overnight with free access to water.

-

Hydration: The animals are orally hydrated with a saline solution to ensure a baseline urine flow.

-

Drug Administration: The animals are divided into groups and administered the vehicle (control), a standard diuretic (e.g., furosemide or hydrochlorothiazide), or the test indapamide analog orally or via intraperitoneal injection.

-

Urine Collection: The rats are placed in individual metabolic cages, and urine is collected over a specified period (e.g., 5 or 24 hours).

-

Urine Analysis: The volume of urine is measured, and the concentrations of electrolytes (Na+, K+, Cl-) are determined using a flame photometer or ion-selective electrodes.

-

Data Evaluation: The diuretic activity is calculated as the ratio of urine output in the test group to the control group. Natriuretic and other electrolyte excretion activities are similarly calculated.

In Vitro Vasodilation and Calcium Influx Assays

The direct vascular effects of indapamide analogs can be assessed by measuring their ability to relax pre-constricted arterial rings and by measuring their impact on intracellular calcium concentrations in vascular smooth muscle cells (VSMCs).

Protocol Outline for Calcium Influx Assay:

-

Cell Culture: Primary VSMCs are isolated from sources like rat aorta and cultured.

-

Fluorescent Dye Loading: The cultured VSMCs are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorometer.

-

Stimulation and Treatment: The cells are stimulated with a vasoconstrictor (e.g., potassium chloride or phenylephrine) in the presence or absence of the test indapamide analog.

-

Calcium Measurement: The change in intracellular calcium concentration is monitored over time by measuring the fluorescence of the calcium-bound dye.

-

Data Analysis: The inhibitory effect of the indapamide analog on the vasoconstrictor-induced calcium influx is quantified.

Signaling Pathways

Indapamide exerts its therapeutic effects through two primary signaling pathways: one in the kidney leading to diuresis and another in vascular smooth muscle leading to vasodilation.

Diuretic Signaling Pathway

The diuretic effect of indapamide is initiated by the inhibition of the Na+/Cl- symporter in the apical membrane of distal convoluted tubule cells in the kidney.

Vasodilatory Signaling Pathway

The vasodilatory effect of indapamide is more complex and is primarily attributed to its ability to reduce calcium influx in vascular smooth muscle cells. Recent studies also suggest a role for increased production of epoxyeicosatrienoic acids (EETs), which are vasodilating lipid mediators, and potential modulation of potassium channels.

This diagram illustrates the primary proposed mechanism where indapamide inhibits L-type calcium channels, leading to reduced intracellular calcium and subsequent vasodilation. The potential involvement of Protein Kinase C (PKC) inhibition is also noted as a possible contributing factor.

Conclusion

The structure-activity relationship of indapamide is a testament to the intricate interplay between chemical structure and pharmacological function. The chlorosulfamoylbenzamide moiety is the cornerstone of its diuretic activity, while the unique methylindoline group is pivotal for its direct vasodilatory effects. While the qualitative SAR is relatively well-understood, a significant gap exists in the public domain regarding quantitative data for a broad range of analogs. Future research focused on generating and publishing such data would be invaluable for the rational design of new generations of antihypertensive agents with tailored diuretic and vasodilatory properties. The detailed elucidation of the downstream signaling pathways involved in indapamide's vascular effects also remains an area ripe for further investigation. This technical guide provides a comprehensive overview of the current knowledge, highlighting both what is known and where further research is needed to advance the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Diuretic agents related to indapamide. 1. Synthesis and activity of 1-substituted 2-(4-chloro-3-sulfamoylbenzamido)isoindolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of indapamide on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indapamide. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Indapamide? [synapse.patsnap.com]

In Vitro Vasorelaxant Effects of Indapamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro vasorelaxant effects of Indapamide, a thiazide-like diuretic with recognized antihypertensive properties beyond its renal actions. This document summarizes key quantitative data, details common experimental protocols, and illustrates the proposed signaling pathways involved in Indapamide-induced vasorelaxation.

Core Mechanisms of Action

Indapamide's vasorelaxant properties are primarily attributed to its direct effects on vascular smooth muscle cells (VSMCs), with some studies also suggesting an influence on endothelial function. The principal mechanisms investigated in vitro include the modulation of ion channels, particularly calcium (Ca2+) and potassium (K+) channels, and its interaction with the prostaglandin system. Unlike some diuretics, Indapamide exhibits these direct vascular effects, contributing to its antihypertensive efficacy[1][2].

Quantitative Data on Vasorelaxant Effects

The following tables summarize the quantitative data from various in vitro studies on the effects of Indapamide on vascular tone and related cellular processes.

Table 1: Effects of Indapamide on Vascular Smooth Muscle Cell Contraction and Ion Channels

| Parameter | Preparation | Indapamide Concentration | Observed Effect | Reference |

| Ca2+ Entry Inhibition | Vascular Smooth Muscle Cells | 10 µmol/L | Significantly blunted the increase of intracellular Ca2+ following potassium-induced depolarization and osmotic cell swelling. | [3] |

| Voltage-gated Ca2+ Currents | Vascular Smooth Muscle Cells | 100 µmol/L | Significantly reduced voltage-gated Ca2+ currents. | [3] |

| Inward Ca2+ and Outward K+ Currents | Rat Myometrium and Portal Vein | 3 x 10⁻⁴ M | Depressed both inward calcium and outward potassium currents. | [4] |

| Norepinephrine-induced Contraction | Rat Portal Vein | 10⁻⁴ M | Reduced contraction. | |

| Angiotensin II-induced Contraction | Rat Portal Vein | 10⁻⁴ M | Suppressed electrophysiological and mechanical responses. | |

| Endothelium-dependent Contractions | Aorta of Spontaneously Hypertensive Rats (SHR) | 10⁻⁴ M | Inhibited acetylcholine and adenosine diphosphate-β-S-induced contractions in the presence of a nitric oxide synthase inhibitor. |

Table 2: Effects of Indapamide on Endothelial Function and Other Signaling Pathways

| Parameter | Preparation | Indapamide Concentration | Observed Effect | Reference |

| Bradykinin-induced Relaxation (in the presence of Indomethacin) | Canine Femoral Arteries | 10⁻⁷ to 10⁻⁵ mol/liter | Reversed the reduced relaxation to bradykinin in a concentration-dependent manner. | |

| Prostacyclin and Forskolin-induced Relaxation (in the presence of Indomethacin) | Canine Femoral Arteries | Not specified | Shifted the concentration-response curve to the left. | |

| Cytosolic Free Calcium | Aortic Vascular Smooth Muscle Cells (A10 cell line) | 10⁻⁵ and 5 x 10⁻⁵ M | Significantly decreased cytosolic free calcium stimulated by 10% foetal calf serum. | |

| p44/p42 MAPK Phosphorylation | Aortic Vascular Smooth Muscle Cells (A10 cell line) | 5 x 10⁻⁵ M | Decreased phosphorylation stimulated by 10% foetal calf serum. |

Signaling Pathways

The vasorelaxant effects of Indapamide involve multiple signaling pathways within vascular smooth muscle cells and potentially the endothelium.

Indapamide's Action on Vascular Smooth Muscle Cells

Indapamide's primary mechanism of vasorelaxation is believed to be the inhibition of Ca2+ influx into VSMCs. This leads to a decrease in intracellular calcium concentration, which in turn reduces the activation of calmodulin and myosin light chain kinase (MLCK), resulting in smooth muscle relaxation.

Caption: Indapamide's inhibitory effect on Ca²⁺ channels in VSMCs.

Potential Endothelium-Mediated Effects of Indapamide

Some studies suggest that Indapamide may also have an indirect vasorelaxant effect by modulating the release of endothelium-derived relaxing factors, particularly when prostanoid production is impaired.

Caption: Potential facilitation of EDRF release by Indapamide.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the in vitro vasorelaxant effects of Indapamide.

Preparation of Vascular Rings

-

Tissue Source: Aortas or other arteries (e.g., femoral, mesenteric) are typically isolated from experimental animals such as rats (e.g., Wistar, Spontaneously Hypertensive Rats) or dogs.

-

Dissection: The isolated artery is cleaned of adherent connective tissue and cut into rings of approximately 2-4 mm in length.

-

Endothelium Removal (for endothelium-independent studies): The endothelium can be mechanically removed by gently rubbing the intimal surface with a small wire or wooden stick. Successful removal is confirmed by the absence of relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine).

-

Mounting: The vascular rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of 1-2 g, with the bathing solution being replaced every 15-20 minutes.

Vasorelaxation Studies

-

Pre-contraction: After equilibration, the vascular rings are contracted with a vasoconstrictor agent. Common choices include:

-

Potassium Chloride (KCl) to induce depolarization-induced contraction.

-

Phenylephrine or Norepinephrine to activate α-adrenergic receptors.

-

Prostaglandin F2α.

-

-

Cumulative Concentration-Response Curves: Once a stable contraction is achieved, Indapamide is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation at each concentration is recorded as a percentage of the pre-contraction tension.

-

Data Analysis: The concentration-response data are often fitted to a sigmoidal curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) and the maximal relaxation (Emax).

Intracellular Calcium Measurement

-

Cell Culture: Vascular smooth muscle cells are cultured under standard conditions.

-

Fluorescent Dye Loading: The cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM.

-

Stimulation: The cells are then stimulated with a vasoconstrictor in the presence or absence of Indapamide.

-

Measurement: Changes in intracellular Ca2+ concentration are measured by monitoring the fluorescence ratio at specific excitation wavelengths.

The experimental workflow for a typical vasorelaxation study is depicted below.

Caption: General experimental workflow for in vitro vasorelaxation assays.

Conclusion

The in vitro evidence strongly supports a direct vasorelaxant effect of Indapamide, which is likely a significant contributor to its antihypertensive action. The primary mechanism appears to be the inhibition of calcium influx in vascular smooth muscle cells. Further research may fully elucidate the role of other pathways, including potential endothelium-mediated effects and interactions with potassium channels. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of cardiovascular drug development.

References

- 1. What is the mechanism of Indapamide? [synapse.patsnap.com]

- 2. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of indapamide on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indapamide-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

Indapamide's Effects on Ion Channels in Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indapamide, a thiazide-like diuretic and antihypertensive agent, exerts a direct vasodilatory effect on vascular smooth muscle, independent of its renal actions. This vasodilation is primarily attributed to the modulation of ion channel activity, leading to a reduction in intracellular calcium concentration ([Ca²⁺]i) and subsequent smooth muscle relaxation. This technical guide provides an in-depth analysis of the mechanisms by which indapamide affects key ion channels in vascular smooth muscle cells (VSMCs), with a focus on calcium (Ca²⁺) and potassium (K⁺) channels. It consolidates quantitative data, details experimental methodologies, and presents signaling pathways to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Core Mechanism of Action: Inhibition of Calcium Influx

The principal vasodilatory action of indapamide stems from its ability to inhibit the influx of extracellular Ca²⁺ into VSMCs.[1][2][3][4][5] This reduction in Ca²⁺ entry curtails the activation of the contractile apparatus, leading to vasorelaxation and a decrease in peripheral vascular resistance.

Effects on Voltage-Gated Calcium Channels

Indapamide demonstrates a significant inhibitory effect on voltage-gated Ca²⁺ channels in VSMCs. Studies have shown that at high concentrations (100 µmol/L), indapamide significantly reduces voltage-gated Ca²⁺ currents, with the effect becoming more pronounced at 1 mmol/L. While lower concentrations (10 µmol/L) do not significantly alter these currents at rest, they effectively blunt the increase in [Ca²⁺]i that follows membrane depolarization induced by high extracellular potassium or osmotic stress. This suggests a dose-dependent inhibitory action on the channels responsible for Ca²⁺ influx during cellular excitation. Although the specific subtype of voltage-gated Ca²⁺ channel has not been definitively identified in all studies, L-type calcium channels are the dominant Ca²⁺ influx pathway in contractile VSMCs, making them the likely primary target.

Modulation of Potassium Channels

The role of indapamide in modulating potassium (K⁺) channels in VSMCs is more complex and appears to be secondary to its effects on Ca²⁺ channels.

Calcium-Dependent Potassium Channel Activity

Research indicates that indapamide's effect on K⁺ currents is linked to its primary action on Ca²⁺ influx. One study demonstrated that at a concentration of 3 x 10⁻⁴ M, indapamide depressed both inward Ca²⁺ and outward K⁺ currents in rat portal vein smooth muscle. The reduction in the outward K⁺ current was found to be dependent on the decrease in the inward Ca²⁺ current. This suggests that indapamide may not directly block K⁺ channels, but rather indirectly reduces their activity by lowering the intracellular Ca²⁺ available for the activation of calcium-sensitive potassium channels, such as large-conductance Ca²⁺-activated K⁺ (BKCa) channels.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of indapamide on vascular smooth muscle.

Table 1: Effects of Indapamide on Voltage-Gated Ca²⁺ Currents and Intracellular Ca²⁺

| Parameter | Indapamide Concentration | Observed Effect | Cell Type | Citation |

| Voltage-Gated Ca²⁺ Currents | 10 µmol/L | No significant modification | Vascular Smooth Muscle Cells | |

| 100 µmol/L | Significant reduction | Vascular Smooth Muscle Cells | ||

| 1 mmol/L | Blunted currents | Vascular Smooth Muscle Cells | ||

| [Ca²⁺]i increase (following depolarization) | 10 µmol/L | Significantly blunted | Vascular Smooth Muscle Cells | |

| [Ca²⁺]i increase (following osmotic swelling) | 10 µmol/L | Significantly blunted | Vascular Smooth Muscle Cells | |

| Basal [Ca²⁺]i | 10 µmol/L | No effect | Vascular Smooth Muscle Cells | |

| Serum-induced [Ca²⁺]i movements | 10 µmol/L & 50 µmol/L | Significant decrease | Aortic Vascular Smooth Muscle Cells (A10) |

Table 2: Inhibitory Effects of Indapamide on Vascular Smooth Muscle Contraction

| Stimulus | Artery Type | IC50 Value (M) | Citation |

| High K⁺ (80 mM) | Rabbit Mesenteric Artery | 9.2 ± 3.0 x 10⁻⁶ | |

| Agonist-induced (Noradrenaline or 5-HT) | Rabbit Mesenteric Artery | 5.5 ± 4.0 x 10⁻⁸ |

Table 3: Effects of Indapamide on Ionic Currents

| Ion Current | Indapamide Concentration | Observed Effect | Cell Type | Citation |

| Inward Ca²⁺ Current | 3 x 10⁻⁴ M | Depressed | Rat Portal Vein Smooth Muscle | |

| Outward K⁺ Current | 3 x 10⁻⁴ M | Depressed (dependent on Ca²⁺ current reduction) | Rat Portal Vein Smooth Muscle |

Experimental Protocols

Patch-Clamp Electrophysiology for Measuring Ion Channel Currents

This protocol provides a general framework for investigating the effects of indapamide on ion channels in isolated VSMCs using the whole-cell patch-clamp technique.

5.1.1 Cell Preparation:

-

Isolate VSMCs from the desired arterial tissue (e.g., aorta, mesenteric artery) by enzymatic digestion. A common enzyme cocktail includes collagenase and elastase.

-

Triturate the digested tissue to release single VSMCs.

-

Plate the isolated cells on glass coverslips and allow them to adhere.

5.1.2 Solutions:

-

External Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH). ATP and GTP can be included to maintain cellular energy levels.

5.1.3 Recording Procedure:

-

Place a coverslip with adherent VSMCs in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the pipette solution.

-

Approach a single, healthy VSMC with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -70 mV).

-

Apply voltage protocols (e.g., depolarizing steps) to elicit specific ion currents (e.g., Ca²⁺ or K⁺ currents).

-

Record baseline currents and then perfuse the chamber with the external solution containing various concentrations of indapamide.

-

Record the effects of indapamide on the elicited currents.

Intracellular Calcium Imaging with Fura-2 AM

This protocol outlines the measurement of [Ca²⁺]i in VSMCs in response to indapamide using the ratiometric fluorescent indicator Fura-2 AM.

5.2.1 Cell Preparation and Dye Loading:

-

Plate VSMCs on glass coverslips and grow to the desired confluency.

-

Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM in a physiological salt solution, such as Hanks' Balanced Salt Solution, containing a small amount of Pluronic F-127 to aid in dye solubilization).

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the cells with the physiological salt solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

5.2.2 Imaging and Data Acquisition:

-

Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector for emission at 510 nm.

-

Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

-

Introduce a stimulus to increase [Ca²⁺]i (e.g., high potassium solution or a vasoconstrictor agonist).

-

Perfuse the cells with a solution containing indapamide and continue to record the fluorescence ratio.

-

The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is proportional to the [Ca²⁺]i.

-

Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using ionomycin in the presence of high and zero Ca²⁺ solutions to determine Rmax and Rmin, respectively.

Signaling Pathways and Visualizations

The primary signaling pathway for indapamide-induced vasodilation in vascular smooth muscle is the inhibition of Ca²⁺ influx, leading to a reduction in intracellular Ca²⁺ and subsequent muscle relaxation.

Caption: Indapamide's primary vasodilatory signaling pathway.

The following diagram illustrates the experimental workflow for assessing indapamide's effect on intracellular calcium.

Caption: Experimental workflow for Fura-2 calcium imaging.

This diagram shows the logical relationship of indapamide's effects on different ion currents in vascular smooth muscle.

Caption: Logical relationship of indapamide's effects on ion currents.

Conclusion

Indapamide's vasodilatory properties are fundamentally linked to its interaction with ion channels in vascular smooth muscle. The primary and most well-documented effect is the inhibition of voltage-gated calcium channels, leading to a reduction in intracellular calcium and subsequent vasorelaxation. The modulation of potassium channels appears to be a secondary consequence of the reduced calcium influx. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the precise molecular interactions between indapamide and specific ion channel subtypes. A deeper understanding of these mechanisms will be crucial for the development of more targeted and effective antihypertensive therapies.

References

- 1. Growth inhibitory activity of indapamide on vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of indapamide on excitation-contraction coupling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacology and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Indapamide? [synapse.patsnap.com]

The Discovery and Development of Indapamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide, a thiazide-like diuretic, has been a cornerstone in the management of hypertension for decades. Its discovery by Servier Laboratories in 1969 was a result of a deliberate effort to dissociate the antihypertensive effects of diuretics from their metabolic side effects.[1] This whitepaper provides an in-depth technical guide to the discovery and development history of Indapamide, detailing its synthesis, preclinical and clinical pharmacology, and the key experimental findings that have elucidated its unique dual mechanism of action. Quantitative data from pivotal studies are presented in structured tables, and detailed experimental protocols for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and comprehensive overview of Indapamide's journey from a novel chemical entity to a widely prescribed antihypertensive agent.

Introduction: The Quest for a Better Diuretic

The development of Indapamide was driven by the need for an antihypertensive agent with the efficacy of thiazide diuretics but with a more favorable safety profile, particularly concerning metabolic disturbances like hypokalemia, glucose intolerance, and dyslipidemia.[1] Synthesized in 1969 by Servier Laboratories, Indapamide was designed as a sulphonamide derivative that would offer potent blood pressure reduction with minimal diuretic-associated side effects.[1]

Synthesis of Indapamide

The chemical synthesis of Indapamide, chemically known as 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide, involves a multi-step process. Several synthetic routes have been described in the literature and patents. A common pathway involves the reaction of 4-chloro-3-sulfamoyl-benzoic acid with 1-amino-2,3-dihydro-2-methyl-1H-indole.

Representative Synthetic Protocols

Protocol 1: Acylation with 4-chloro-3-sulfamoyl-benzoyl chloride

This method involves the preparation of 4-chloro-3-sulfamoyl-benzoyl chloride from 4-chloro-3-sulfamoyl-benzoic acid and a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride to yield Indapamide.[2]

-

Step 1: Preparation of 4-chloro-3-sulfamoyl-benzoyl chloride: 4-chloro-3-sulfamoyl-benzoic acid is reacted with thionyl chloride. The reaction typically yields the product in high purity (e.g., 97.4%).[2]

-

Step 2: Synthesis of 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride: This intermediate is prepared from 2,3-dihydro-2-methyl-1H-indole and hydroxylamine-O-sulfonic acid.

-

Step 3: Condensation to form Indapamide: 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride is reacted with 4-chloro-3-sulfamoyl-benzoyl chloride to produce Indapamide.

Protocol 2: Direct Condensation

This approach utilizes a dehydrating condensation agent to directly couple 4-chloro-3-sulfamoylbenzoic acid with N-amino-2-methyl indoline hydrochloride.

-

Reaction Conditions: N-amino-2-methyl indoline hydrochloride is dissolved in an aprotic organic solvent, followed by the addition of triethylamine. 4-chloro-3-sulfamoylbenzoic acid and a dehydrating condensation agent are then added. The reaction proceeds at a low temperature (0–20 °C) for 2 to 20 hours to yield the crude product, which is then purified by recrystallization.

Preclinical Development and Pharmacological Profile

Preclinical studies in various animal models were instrumental in characterizing the pharmacological profile of Indapamide and demonstrating its dual mechanism of action.

Diuretic and Antihypertensive Effects in Animal Models

Indapamide exhibited potent and long-acting antihypertensive effects in several hypertensive animal models, including genetically hypertensive rats and DOCA-saline hypertensive rats. Notably, the antihypertensive effect was observed at doses as low as 1-3 mg/kg and was sustained for at least 48 hours. In spontaneously hypertensive rats, oral doses of 3 to 30 mg/kg produced a maximal blood pressure reduction of 15% to 20% after 24 hours.

Table 1: Antihypertensive Effects of Indapamide in Hypertensive Rat Models

| Animal Model | Dose | Route | Effect on Systolic Blood Pressure | Duration of Action | Reference |

| DOCA-saline hypertensive rats | 1-100 mg/kg | p.o. | 10-35 mmHg reduction | Up to 96 hours | |

| Spontaneously hypertensive rats | 3-30 mg/kg | p.o. | 15-20% reduction | > 24 hours |

Mechanism of Action: Key Preclinical Experiments

Indapamide's diuretic effect is primarily attributed to the inhibition of sodium reabsorption at the cortical diluting segment of the distal convoluted tubule. This is achieved by blocking the Na+/Cl- cotransporter (NCC).

Experimental Protocol: Assessing NCC Inhibition in HEK293 Cells

A common method to study NCC inhibition involves a Cl- influx assay in a stable HEK293 cell line co-expressing NCC and a membrane-anchored Cl--sensitive Yellow Fluorescent Protein (YFP).

-

Cell Culture: HEK299 cells stably expressing NCC and a Cl--sensitive YFP are cultured under standard conditions.

-

Assay Procedure:

-

Cells are washed with a Cl--free buffer.

-

A baseline fluorescence reading is taken.

-

A Cl--containing buffer with or without the test compound (e.g., Indapamide) is added.

-

The rate of YFP fluorescence quenching, which is proportional to the rate of Cl- influx via NCC, is measured over time.

-

-

Data Analysis: The initial rate of fluorescence quenching is calculated to determine NCC activity. The inhibitory effect of Indapamide is quantified by comparing the rate of quenching in the presence and absence of the drug.

A key feature that distinguishes Indapamide from traditional thiazide diuretics is its direct vascular effect, which contributes significantly to its antihypertensive action. In vitro studies have demonstrated that Indapamide inhibits the contractile responses of vascular smooth muscle to various pressor agents like norepinephrine and angiotensin II. This effect is mediated, at least in part, by a reduction of calcium influx into vascular smooth muscle cells.

Experimental Protocol: Investigating Vasodilation in Isolated Rat Aorta

The vasodilatory properties of Indapamide can be assessed using isolated aortic ring preparations.

-

Tissue Preparation:

-

Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in a cold physiological salt solution (PSS).

-

The aorta is cleaned of adventitia and cut into 2-3 mm rings.

-

For some experiments, the endothelium is mechanically removed.

-

-

Experimental Setup:

-

Aortic rings are mounted in organ chambers containing PSS at 37°C, bubbled with 95% O2 and 5% CO2.

-

Isometric tension is recorded.

-

The rings are pre-contracted with a vasoconstrictor agent (e.g., norepinephrine or phenylephrine).

-

-

Drug Application:

-

Once a stable contraction is achieved, cumulative concentrations of Indapamide are added to the organ bath.

-

The relaxation response is measured as a percentage of the pre-contraction.

-

-

Data Analysis: Concentration-response curves are generated to determine the potency and efficacy of Indapamide as a vasodilator.

Signaling Pathway of Indapamide-Induced Vasodilation

The vasodilatory effect of Indapamide is primarily linked to its ability to reduce the influx of extracellular calcium into vascular smooth muscle cells, though the exact downstream signaling cascade is complex and may involve multiple pathways.

Caption: Indapamide's vascular effect on smooth muscle cells.

Clinical Development: From Trials to Approval

The clinical development of Indapamide involved numerous studies to establish its efficacy and safety in the treatment of hypertension.

Key Clinical Trials

Several large-scale clinical trials have provided robust evidence for the efficacy of Indapamide in reducing blood pressure and cardiovascular events.

-

Post-stroke Antihypertensive Treatment Study (PATS): This randomized, double-blind, placebo-controlled trial demonstrated that in patients with a history of stroke or transient ischemic attack (TIA), treatment with Indapamide (2.5 mg daily) significantly reduced the risk of fatal and nonfatal stroke. The study involved 5,665 patients and showed a 29% reduction in the incidence of stroke with a blood pressure reduction of 5/2 mmHg.

Experimental Workflow for the PATS Trial

Caption: Workflow of the Post-stroke Antihypertensive Treatment Study (PATS).

-

Other Landmark Trials: Other significant trials include the Hypertension in the Very Elderly Trial (HYVET) and the Action in Diabetes and Vascular disease: Preterax and Diamicron MR Controlled Evaluation (ADVANCE) trial, which further established the benefits of Indapamide-based therapy in various patient populations.

Quantitative Efficacy Data from Clinical Trials

The following table summarizes the blood pressure-lowering effects of Indapamide from various clinical studies.

Table 2: Blood Pressure Reduction with Indapamide in Clinical Trials

| Trial/Study | Patient Population | Treatment | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference |

| PATS | Post-stroke/TIA | Indapamide 2.5 mg/day vs. Placebo | 3 years | 5 (vs. placebo) | 2 (vs. placebo) | |

| US Multicenter Study | Mild to moderate hypertension | Indapamide 2.5 mg/day | 40 weeks | -14.3 | -9.5 | |

| US Multicenter Study | Mild to moderate hypertension | Indapamide 5 mg/day | 40 weeks | -11.4 | -7.6 | |

| European Studies (pooled) | Mild hypertension | Indapamide | - | - | Fall to < 90 mmHg in 53% of patients | |

| European Studies (pooled) | Moderate hypertension | Indapamide | - | - | Fall to < 90 mmHg in 43% of patients |

Regulatory Approval and Post-Marketing Development

Indapamide was first approved for medical use in 1977. The initial New Drug Application (NDA) for Indapamide tablets in the United States was approved on July 23, 1998. Over the years, various formulations, including a sustained-release (SR) version, have been developed to improve its pharmacokinetic profile and patient compliance. More recently, in June 2025, the FDA approved a single-pill triple combination of telmisartan, amlodipine, and indapamide (WIDAPLIK™), highlighting the continued relevance of Indapamide in modern antihypertensive therapy.

Timeline of Key Milestones in Indapamide's Development

References

Physicochemical Properties of Indapamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide is a thiazide-like diuretic and antihypertensive agent widely utilized in the management of hypertension and edema. Its therapeutic efficacy and biopharmaceutical behavior are intrinsically linked to its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Indapamide, including its solubility, dissociation constant (pKa), melting point, polymorphism, and stability profile. Detailed experimental protocols for the determination of these properties are provided, alongside a summary of key quantitative data in structured tables for ease of reference. Furthermore, this document elucidates the mechanism of action of Indapamide through a detailed signaling pathway diagram and outlines a typical experimental workflow for its analysis.

Chemical Identity and Structure

Indapamide, chemically known as 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide, is a sulfonamide derivative. Its molecular structure consists of a polar sulfamoyl chlorobenzamide moiety and a lipid-soluble methylindoline group, which contributes to its high lipid solubility compared to traditional thiazide diuretics.[1]

Table 1: Chemical and Physical Properties of Indapamide

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₁₆ClN₃O₃S | [2] |

| Molecular Weight | 365.84 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| CAS Number | 26807-65-8 | [2] |

Solubility

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. Indapamide is characterized as a weakly acidic compound. Its solubility is pH-dependent, being more soluble in alkaline conditions where it can form a sodium salt. It is practically insoluble in water and dilute hydrochloric acid.

Table 2: Solubility of Indapamide in Various Solvents

| Solvent | Solubility Description | Reference(s) |

| Water | Practically insoluble | |

| Dilute Hydrochloric Acid | Practically insoluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Acetonitrile | Soluble | |

| Glacial Acetic Acid | Soluble | |

| Ethyl Acetate | Soluble | |

| Chloroform | Very slightly soluble | |

| Ether | Very slightly soluble | |

| Phosphate Buffer (pH 7.4) | Freely soluble |

Experimental Protocol: Equilibrium Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of Indapamide in various solvents.

-

Preparation: An excess amount of Indapamide powder is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.

-

Quantification: The concentration of Indapamide in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/mL or g/100 mL).

Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values, which in turn influences its absorption, distribution, and excretion. Indapamide is a weak acid.

Table 3: Dissociation Constant (pKa) of Indapamide

| pKa Value | Temperature (°C) | Method | Reference(s) |

| 8.8 | 25 | Not specified | |

| 9.20 | Not specified | Not specified |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.

-

Instrument Calibration: A potentiometer is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).

-

Sample Preparation: A known concentration of Indapamide (e.g., 1 mM) is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure complete dissolution. The ionic strength of the solution is maintained constant using an electrolyte solution (e.g., 0.15 M KCl).

-

Titration: The solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl). A standard solution of a strong base (e.g., 0.1 M NaOH) is then added incrementally.

-

Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, often calculated using the second derivative method. The experiment should be performed in triplicate to ensure reproducibility.

Melting Point and Polymorphism

The melting point is a fundamental physical property used for identification and purity assessment. Indapamide can exist in different crystalline forms, a phenomenon known as polymorphism. These different forms can exhibit variations in their physical properties, including melting point, solubility, and stability.

Table 4: Melting Point and Polymorphic Forms of Indapamide

| Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Method | Reference(s) |

| Commercial Form | 172.67 (maxima) | 76.75 | DSC | |

| Form-I | 189 (maxima) | 156.3 | DSC | |

| General Range | 167 - 170 | - | Not specified |

Studies have identified at least one polymorphic form (Form-I) and several pseudopolymorphic forms (solvates) of Indapamide. The commercial form is often a hydrate.

Experimental Protocol: Characterization of Polymorphic Forms

DSC is used to measure the heat flow associated with thermal transitions in a material, such as melting and crystallization.

-

Sample Preparation: A small amount of the Indapamide sample (typically 5-10 mg) is accurately weighed and sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a certified standard (e.g., indium). An empty sealed pan is used as a reference.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: The resulting thermogram shows endothermic peaks corresponding to melting events. The onset temperature, peak maximum, and enthalpy of fusion are determined from these peaks to characterize the thermal behavior of the different polymorphic forms.

XRPD is a powerful technique for identifying the crystalline phase of a solid material. Each crystalline form has a unique diffraction pattern.

-

Sample Preparation: A finely powdered sample of Indapamide is placed on a sample holder.

-

Instrument Setup: The XRPD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector.

-

Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a characteristic fingerprint for the crystalline form. The peak positions and relative intensities are used to differentiate between polymorphs.

Stability

The chemical stability of a drug substance is crucial for ensuring its safety and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods. Indapamide is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable to thermal and photolytic stress.

Table 5: Summary of Indapamide Degradation Behavior

| Stress Condition | Observation | Potential Degradation Products | Reference(s) |

| Acidic Hydrolysis | Degradation observed | Not fully elucidated in provided sources | |

| Basic Hydrolysis | Degradation observed | Not fully elucidated in provided sources | |

| **Oxidative (e.g., H₂O₂) ** | Degradation observed | Not fully elucidated in provided sources | |

| Thermal | Stable | - | |

| Photolytic | Stable | - |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted by subjecting the drug substance to various stress conditions more severe than accelerated stability testing conditions.

-

Acidic Degradation: Indapamide solution is treated with a strong acid (e.g., 0.1 M HCl) and heated for a specified period.

-

Basic Degradation: Indapamide solution is treated with a strong base (e.g., 0.1 M NaOH) and heated.

-

Oxidative Degradation: Indapamide solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Solid Indapamide is exposed to high temperatures (e.g., 60-80°C).

-

Photolytic Degradation: Solid or solution samples of Indapamide are exposed to UV and visible light.

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products. The extent of degradation is quantified, and the degradation products can be further characterized using techniques like mass spectrometry (MS).

Mechanism of Action and Signaling Pathway

Indapamide exerts its antihypertensive effect through a dual mechanism:

-

Diuretic Action: It inhibits the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water. This reduces plasma volume and cardiac output.

-

Vasodilatory Action: Indapamide has a direct effect on vascular smooth muscle, causing vasodilation. This is thought to involve the modulation of calcium ion channels, leading to a decrease in intracellular calcium levels and subsequent muscle relaxation.

Experimental Workflow Example: Stability-Indicating HPLC Method

The following diagram illustrates a typical workflow for developing and validating a stability-indicating HPLC method for Indapamide, a crucial aspect of its physicochemical characterization.

Conclusion

A thorough understanding of the physicochemical properties of Indapamide is fundamental for its successful formulation, development, and clinical application. This technical guide has summarized the key characteristics of Indapamide, including its solubility, pKa, melting point, polymorphism, and stability. The provided experimental protocols offer a practical framework for the determination of these properties in a research and development setting. The elucidation of its mechanism of action and a typical analytical workflow further contributes to a comprehensive understanding of this important antihypertensive agent. This information serves as a valuable resource for scientists and professionals involved in the pharmaceutical development of Indapamide-containing products.

References

An In-depth Technical Guide to Early-Phase Clinical Studies of Indapamide

Version: 1.0

Introduction

Indapamide is a sulfonamide-based, thiazide-like diuretic primarily indicated for the treatment of hypertension and, in some cases, edema associated with congestive heart failure.[1][2] It is distinguished from thiazide diuretics by the absence of the benzothiadiazine heterocyclic ring, instead featuring a 2-methylindoline moiety which contributes to its high lipid solubility.[3][4] Early-phase clinical studies are fundamental to characterizing the foundational pharmacological properties of a drug candidate. For Indapamide, these studies have been crucial in elucidating its pharmacokinetic (PK) profile, pharmacodynamic (PD) effects, and initial safety and tolerability. This technical guide provides a comprehensive overview of the core findings from these early-phase trials, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Indapamide exerts its antihypertensive effects through a dual mechanism of action, involving both renal and direct vascular effects.[5]

-

Renal Action (Diuresis): The primary mechanism is the inhibition of the Na+/Cl- cotransporter in the cortical diluting segment of the distal convoluted tubule in the nephron. This blockage reduces the reabsorption of sodium and chloride ions, leading to increased excretion of sodium (natriuresis) and water. The resulting decrease in plasma volume contributes to the reduction in blood pressure.

-

Vascular Action (Vasodilation): Unlike many traditional diuretics, Indapamide has a direct effect on vascular smooth muscle. It is believed to modulate calcium ion channels, decreasing the inward calcium current and thereby reducing the reactivity of the vasculature to vasoconstrictors like norepinephrine and angiotensin II. This direct vasorelaxant activity leads to a significant decrease in total peripheral resistance, contributing substantially to its long-term antihypertensive efficacy.

Pharmacokinetic Profile

Early-phase studies in healthy volunteers have extensively characterized the absorption, distribution, metabolism, and excretion (ADME) of Indapamide.

-

Absorption: Indapamide is rapidly and completely absorbed from the gastrointestinal tract following oral administration. Peak blood concentrations (Tmax) are typically reached within 1 to 2.3 hours. Its bioavailability is high, estimated at 93%, and is not significantly affected by co-administration with food.

-

Distribution: The drug is widely distributed throughout the body and exhibits extensive, preferential binding to erythrocytes. Plasma protein binding is approximately 76-79%. The apparent volume of distribution has been reported to be around 25 L.

-

Metabolism: Indapamide undergoes extensive hepatic metabolism, with as many as 19 distinct metabolites identified in humans. Consequently, only a small fraction (less than 7%) of the administered dose is excreted as the unchanged parent drug.

-

Excretion: The elimination of Indapamide from the blood is biphasic, with a terminal half-life (t1/2) of approximately 14 to 18 hours, which supports once-daily dosing. Studies with radiolabeled Indapamide show that about 70% of the dose is excreted in the urine and 23% in the feces.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters derived from early-phase and bioequivalence studies in healthy volunteers.

| Formulation / Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| 5.0 mg Solution | 333 | 0.7 | 4400 (AUC∞) | ~15 | |

| 2.5 mg Tablet (Test) | 49.53 ± 5.53 | 1.9 ± 0.6 | 859.51 (AUC0-τ) | 22.49 ± 5.93 | |

| 2.5 mg Tablet (Reference) | 47.79 ± 4.68 | 2.0 ± 0.5 | 840.90 (AUC0-τ) | 23.23 ± 4.48 | |

| 5.0 mg Tablet | Not Specified | 2.3 | 4200 (AUC∞) | ~15 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Elimination half-life. Values are presented as mean ± standard deviation where available.

Pharmacodynamic Effects

Early clinical trials established the primary pharmacodynamic effects of Indapamide.

-

Blood Pressure Reduction: In patients with mild to moderate hypertension, Indapamide at doses of 2.5 mg to 5 mg daily effectively lowers blood pressure. A 40-week study showed that a 2.5 mg daily dose produced a mean reduction in diastolic pressure of 15 mmHg. Another study in elderly patients demonstrated a statistically significant decrease in supine diastolic blood pressure of 8.2 mmHg with a 1.25 mg dose compared to placebo over 8 weeks.

-

Hemodynamic Changes: Hemodynamic studies have demonstrated that the antihypertensive effect is associated with a significant decrease in total peripheral resistance (approximately 15%) without other major hemodynamic alterations.

-

Electrolyte and Metabolic Profile: Indapamide can cause a slight decrease in serum potassium levels, although this is often clinically minor. Unlike some traditional thiazide diuretics, Indapamide generally has a neutral effect on lipid and glucose metabolism, making it a suitable option for patients with metabolic concerns. It may, however, cause a minor increase in serum uric acid.

Data Presentation: Pharmacodynamic Outcomes

| Study Population | Dose | Duration | Mean Change in Supine BP (mmHg) | Key Metabolic Changes | Reference |

| Mild-Moderate Hypertensives | 2.5 mg/day | 40 weeks | SBP: -9.5, DBP: -14.3 | Hypokalemia possible but minor. | |

| Mild-Moderate Hypertensives | 5.0 mg/day | 40 weeks | DBP: -16 | Infrequent and mild side effects. | |

| Elderly Hypertensives (≥65 yrs) | 1.25 mg/day | 8 weeks | SBP: -10.1, DBP: -8.2 (vs. placebo) | Well tolerated. | |

| Essential Hypertensives | 2.5 mg/day | 16 weeks | SBP: -29, DBP: -17 | Slight decrease in serum potassium. |

SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure. BP changes are mean reductions from baseline.

Safety and Tolerability Profile

Across numerous early-phase studies, Indapamide has demonstrated a favorable safety and tolerability profile.

-

Healthy Volunteers: Studies in healthy subjects, including single-dose and crossover bioequivalence trials, have consistently reported that Indapamide is well-tolerated with no clinically significant or serious adverse events.

-

Hypertensive Patients: In patient populations, clinical side effects are generally infrequent and mild. Long-term safety studies following patients for two years or more found the drug remained effective and well-tolerated, with no significant biochemical or electrocardiographic changes. The most commonly noted biochemical change is a slight reduction in plasma potassium.

Experimental Protocols in Early-Phase Studies

The characterization of Indapamide relied on standardized early-phase clinical trial methodologies.

Bioavailability and Bioequivalence (BA/BE) Study Design

A typical protocol for an Indapamide BA/BE study is a single-center, randomized, open-label, single-dose, two-period crossover trial conducted in healthy adult volunteers under fasting conditions.

-

Participants: Healthy, non-smoking subjects, typically male, aged 18-45 years. Exclusion criteria include a history of hypersensitivity to sulfonamides, significant medical conditions, or use of other medications.

-

Procedure:

-

Screening: Comprehensive medical history, physical examination, ECG, and clinical laboratory tests.

-

Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation then Reference, or vice-versa).

-

Dosing Periods: In each period, subjects receive a single oral dose of the assigned Indapamide formulation.

-

Washout: A washout period of 7 to 14 days separates the two dosing periods to ensure complete elimination of the drug from the first period.

-

Blood Sampling: Serial blood samples are collected at pre-defined intervals, typically pre-dose and at multiple time points up to 72 or 96 hours post-dose.

-

-

Bioanalysis: Plasma or whole blood concentrations of Indapamide are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Safety Monitoring Protocol

Throughout early-phase trials, safety is rigorously monitored. This includes:

-

Continuous observation for any adverse events (AEs) by the clinical investigation team.

-

Regular measurement of vital signs.

-

Pre- and post-study laboratory tests, including hematology, clinical chemistry (especially electrolytes), and urinalysis.

-

Electrocardiogram (ECG) monitoring.

Conclusion